molecular formula C18H18FN3O4S B2832093 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1252918-84-5

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2832093
CAS No.: 1252918-84-5
M. Wt: 391.42
InChI Key: GVAJTTYBOWGVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-fluorobenzyl group at position 3 and a 2-methoxyethylacetamide substituent at position 1 (Figure 1). Its molecular formula is C₁₉H₁₈FN₃O₄S, with an average molecular mass of 403.43 g/mol and a monoisotopic mass of 403.10 g/mol. The thienopyrimidine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 2-methoxyethylacetamide side chain improves solubility and target binding affinity.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c1-26-8-7-20-15(23)11-21-14-6-9-27-16(14)17(24)22(18(21)25)10-12-2-4-13(19)5-3-12/h2-6,9H,7-8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAJTTYBOWGVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide

  • Key Differences: The 3-methoxypropyl group (vs.
  • Molecular Formula : C₂₀H₂₀FN₃O₄S (Mass : 417.46 g/mol).
  • Impact : Longer chains may reduce solubility but enhance membrane permeability.

N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

  • Key Differences: Thieno[2,3-d]pyrimidine isomer core, thiomethyl linkage, and difluorophenyl group.
  • Molecular Formula : C₁₉H₁₈F₂N₄O₂S₂ (Mass : 468.50 g/mol).

Heterocyclic Core Variations

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide

  • Key Differences: Pyrimidine-triazole hybrid core replaces thienopyrimidine.
  • Impact : Reduced aromaticity may decrease binding to hydrophobic pockets but improve selectivity.

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Key Differences: Pyrazolo[3,4-d]pyrimidine core with chromenone substituents.

Functional Group Modifications

2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides

  • Key Differences: Thiazolidinedione moiety replaces thienopyrimidine.
  • Impact: Thiazolidinediones are PPAR-γ agonists, suggesting hypoglycemic activity, unlike the thienopyrimidine’s kinase-targeting role.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Thieno[3,2-d]pyrimidine 4-Fluorobenzyl, 2-methoxyethylacetamide 403.43 Kinase inhibition (hypothetical)
2-[3-(4-Fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide Thieno[3,2-d]pyrimidine 4-Fluorobenzyl, 3-methoxypropyl 417.46 Improved lipophilicity
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine Difluorophenyl, thiomethyl 468.50 Enhanced electron withdrawal
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Pyrimidine-triazole Cyclopropyl, pyridinyl 432.45 Selective kinase binding
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamide Thiazolidinedione Phenoxy, methoxy ~350–400 PPAR-γ agonism (hypoglycemic)

Research Findings and Implications

  • Thienopyrimidine vs.
  • Fluorine Substituents: The 4-fluorobenzyl group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs, as seen in fluorophenyl-containing pyrimidines.
  • Solubility vs. Permeability : The 2-methoxyethyl group balances aqueous solubility and blood-brain barrier penetration better than bulkier substituents (e.g., 3-methoxypropyl).

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclization of thienopyrimidine precursors under basic or acidic conditions (e.g., using K₂CO₃ or H₂SO₄) .
  • Substitution : Introducing the 4-fluorobenzyl and 2-methoxyethyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Acetamide linkage : Condensation with activated esters (e.g., using EDC/HOBt) .

Q. Critical factors :

  • Temperature : Elevated temperatures (80–120°C) improve cyclization but may degrade sensitive functional groups .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures >95% purity .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • X-ray crystallography : For absolute configuration determination (if crystalline) .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

  • Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .
  • Stability : Incubate in simulated physiological conditions (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels for cytotoxicity, consistent cell lines) .
  • Solubility limitations : Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) to improve bioavailability .
  • Structural analogs : Compare with derivatives (e.g., 4-chlorobenzyl or trifluoromethyl variants) to isolate substituent effects .

Q. What methodologies are recommended for elucidating its mechanism of action?

  • Target identification :
    • SPR or ITC : Screen against kinase or protease libraries .
    • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) properties?

  • ADMET profiling :
    • In vitro : Microsomal stability (human liver microsomes), CYP inhibition assays .
    • In vivo : Rodent PK studies (IV/PO dosing) to calculate clearance and bioavailability .
  • Prodrug strategies : Modify the acetamide or methoxyethyl groups to enhance membrane permeability .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Analog synthesis : Vary substituents (e.g., fluorobenzyl → chlorobenzyl, methoxyethyl → ethoxyethyl) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
  • Biological testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, apoptosis) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic profiling : Identify major metabolites via LC-MS/MS and test their activity .
  • Formulation optimization : Use nanoemulsions or liposomes to improve in vivo delivery .
  • Dose-response validation : Repeat in vivo studies with adjusted dosing regimens (e.g., q.d. vs. b.i.d.) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS : MRM mode with deuterated internal standards for precision .
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
  • Validation : Follow FDA/EMA guidelines for linearity, LOD, and LOQ .

Q. How can researchers design toxicity profiling experiments for this compound?

  • In vitro :
    • Cytotoxicity : HepG2 or HEK293 cells (MTT assay) .
    • Genotoxicity : Ames test or Comet assay .
  • In vivo :
    • Acute toxicity : Rodent studies with histopathology and serum biochemistry .
    • Cardiotoxicity : hERG channel inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.